molecular formula C18H17N3O3 B4048769 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-3-pyridinylbutanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-3-pyridinylbutanamide

Cat. No.: B4048769
M. Wt: 323.3 g/mol
InChI Key: LAZNGQBELHXOKJ-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-3-pyridinylbutanamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.12699141 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalytic Synthesis

Organocatalytic approaches have been developed for the synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities. An enantioselective method involving a three-component 1,3-dipolar cycloaddition facilitated the synthesis of spirooxindole derivatives with high stereo- and regioselectivity. This method highlights a new avenue in medicinal chemistry and diversity-oriented synthesis, emphasizing the compound's relevance in creating structurally diverse and biologically active molecules (Chen et al., 2009).

Catalytic Carbonylation

Palladium iodide catalyzed multicomponent carbonylative approaches have been utilized to form functionalized isoindolinone and isobenzofuranimine derivatives. This method demonstrates the compound's flexibility in undergoing different reaction pathways under varied conditions, showcasing its potential in synthesizing complex molecular architectures (Mancuso et al., 2014).

Coordination Polymers and Photocatalysis

A Zn(II) coordination polymer exhibited unique photocycloaddition reactions, demonstrating selective luminescence sensing of iron(III) ions and selective absorption of dyes. This application underscores the compound's utility in developing multifunctional materials for sensing and environmental remediation (Hu et al., 2015).

Catalysis and Oligomerization

Nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands have been synthesized for the catalytic oligomerization of ethylene, illustrating the compound's role in industrial catalysis and polymer production (Kermagoret & Braunstein, 2008).

Tyrosinase Inhibition and Antioxidant Activity

Phthalimide derivatives, including structures related to the queried compound, have shown significant tyrosinase inhibitory activity and antioxidant properties. These findings highlight potential applications in cosmetic and pharmaceutical formulations aimed at skin health and protection (Then et al., 2018).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11(2)15(16(22)20-12-6-5-9-19-10-12)21-17(23)13-7-3-4-8-14(13)18(21)24/h3-11,15H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZNGQBELHXOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-3-pyridinylbutanamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-3-pyridinylbutanamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-3-pyridinylbutanamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-3-pyridinylbutanamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-3-pyridinylbutanamide
Reactant of Route 6
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-3-pyridinylbutanamide

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